Tert-butyl 6-amino-5-bromonicotinate
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Overview
Description
Tert-butyl 6-amino-5-bromonicotinate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of nicotinic acid and contains both bromine and amino functional groups. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-5-bromonicotinate typically involves the bromination of nicotinic acid derivatives followed by esterification and amination reactions. One common method involves the bromination of 6-amino-nicotinic acid, followed by esterification with tert-butyl alcohol under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Hydrolysis: 6-amino-5-bromonicotinic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 6-amino-5-bromonicotinate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromonicotinate: Similar in structure but lacks the amino group.
Methyl 6-amino-5-bromo-pyridine-3-carboxylate: Similar functional groups but different ester group.
Ethyl 6-amino-5-bromonicotinate: Similar functional groups but different ester group.
Uniqueness
Tert-butyl 6-amino-5-bromonicotinate is unique due to the presence of both bromine and amino groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
tert-butyl 6-amino-5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H2,12,13) |
InChI Key |
JJHJCFIKZPSHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)N)Br |
Origin of Product |
United States |
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